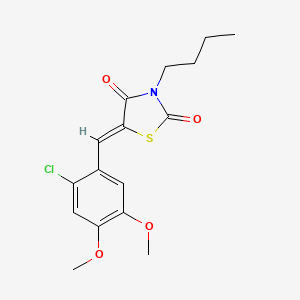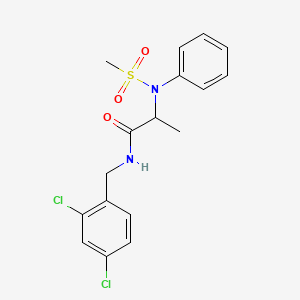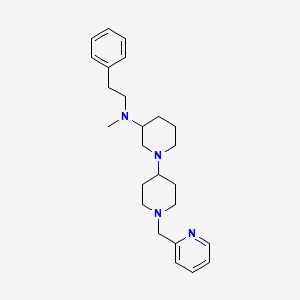![molecular formula C23H20N2O2S B4022696 N-[(8-hydroxy-7-quinolinyl)(2-thienyl)methyl]-3-phenylpropanamide](/img/structure/B4022696.png)
N-[(8-hydroxy-7-quinolinyl)(2-thienyl)methyl]-3-phenylpropanamide
説明
This compound is a quinoline derivative. Quinolines and their derivatives are known for their significant pharmacological activities and are found in many natural products and medicinal agents.
Synthesis Analysis
Quinolines are often synthesized through various methods, including palladium-catalyzed cyclization and Pummerer-type cyclization. For instance, compounds related to quinolines have been synthesized using palladium-catalyzed reactions involving N-(2-iodophenyl)-N-methyl-3-furamide (Lindahl et al., 2006) and Pummerer reaction of N-aryl-N-methyl-3-(phenylsulfinyl)propionamides (Toda et al., 2000).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, often involving various substituents and functional groups. X-ray crystallography can confirm their structure, as in the case of certain quinoline derivatives (Dasari & Srikrishnan, 2002).
Chemical Reactions and Properties
Quinoline derivatives exhibit a range of chemical reactions due to their diverse functional groups. These reactions can include electrophilic cyclization, as seen in the synthesis of methoxy-2-quinolones (Toda et al., 2000).
Physical Properties Analysis
The physical properties of such compounds depend significantly on their molecular structure and substituents. They generally possess solid-state properties, as observed in crystallographic studies.
Chemical Properties Analysis
Quinoline derivatives are characterized by their heterocyclic structure, which imparts specific chemical properties, including reactivity towards various electrophiles and nucleophiles, as demonstrated in the synthesis and reactivity studies of related compounds (Snyderwine et al., 1987).
科学的研究の応用
Functionalization and Imaging Applications
Research by Bennacef et al. (2007) explores the functionalization of quinoline carboxamide derivatives through lithiation, a process crucial for the synthesis of complex organic molecules. This study highlights the application of quinoline derivatives in developing imaging agents, specifically for positron emission tomography (PET), a technique widely used in medical diagnostics and research. The functionalization process facilitates the labeling of compounds like SB 222200, an NK-3 receptor antagonist, with carbon-11 for PET imaging, demonstrating the potential of quinoline derivatives in the development of diagnostic tools (Bennacef, Perrio, Lasne, & Barré, 2007).
Antimicrobial and Antitubercular Activity
Umamatheswari and Sankar (2017) synthesized quinoline incorporated 1,3-thiazinan-4-one derivatives and evaluated their antimicrobial, antitubercular, and antimalarial activities. This study underscores the significance of quinoline and thiophene moieties in the development of new therapeutic agents. Some synthesized compounds exhibited exceptional activity against C. tetani and Mycobacterium tuberculosis, highlighting their potential in addressing infectious diseases (Umamatheswari & Sankar, 2017).
Anticancer Potential
Bolakatti et al. (2020) designed and synthesized benzo[d]thiazolyl substituted-2-quinolone hybrids, evaluating their cytotoxicity against cancer cell lines. This study reveals the potential of such compounds in anticancer drug development. The compound 8f, in particular, showed significant anticancer activity, with docking studies providing insights into its mechanism of action (Bolakatti et al., 2020).
Photophysical Properties and Sensing Applications
Akbar, Baral, and Kanungo (2015) explored the photophysical properties of a quinoline-functionalized tripodal molecular switch, showcasing its application as a pH sensor in aqueous solutions. This research demonstrates the utility of quinoline derivatives in developing chemical sensors, offering precise environmental monitoring and analytical capabilities (Akbar, Baral, & Kanungo, 2015).
特性
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c26-20(13-10-16-6-2-1-3-7-16)25-22(19-9-5-15-28-19)18-12-11-17-8-4-14-24-21(17)23(18)27/h1-9,11-12,14-15,22,27H,10,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKOFHFTIBUSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[3-(cyclopentylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4022622.png)
![4-{[3-{[(4-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4022635.png)
![N-cyclohexyl-2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4022660.png)





![ethyl 2-amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate](/img/structure/B4022704.png)

![2-[4-(4-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B4022719.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-phenylpropanoic acid](/img/structure/B4022727.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B4022733.png)